![molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5](/img/structure/B1214698.png)

Imidazo[1,5-a]pyridine

Vue d'ensemble

Description

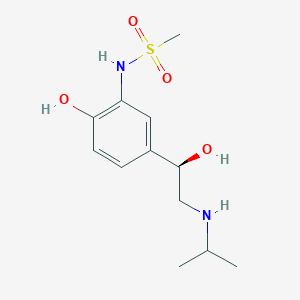

Imidazo[1,5-a]pyridine is a significant aromatic heterocyclic compound known for its unique chemical structure and versatility. The this compound nucleus is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, which imparts distinct chemical and physical properties .

Mécanisme D'action

Target of Action

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that this class of compounds can play anti-cancer roles by binding and inhibiting certain proteins .

Biochemical Pathways

This compound-based compounds have been used as cell membrane probes, contributing to the study of membrane dynamics, hydration, and fluidity . These factors are important for monitoring cellular health and exploring crucial biochemical pathways .

Pharmacokinetics

One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

This compound exhibits a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Action Environment

This compound-based compounds have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes . The interaction of these compounds with the lipid bilayer of cell membranes has been tested, showing successful intercalation .

Analyse Biochimique

Biochemical Properties

Imidazo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as a fluorescent probe for studying cell membrane dynamics . It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions facilitate the compound’s incorporation into lipid bilayers, making it an effective tool for monitoring membrane fluidity and hydration .

Cellular Effects

This compound has been shown to influence several cellular processes. It can intercalate into cell membranes, affecting their fluidity and dynamics . This compound also impacts cell signaling pathways by interacting with specific proteins and enzymes involved in signal transduction . Additionally, this compound can modulate gene expression and cellular metabolism, further highlighting its potential as a biochemical tool .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins, through non-covalent interactions . These interactions can lead to enzyme inhibition or activation, depending on the target molecule . Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under various conditions, allowing for long-term monitoring of cellular processes . Its photophysical properties may degrade over extended periods, potentially affecting its efficacy as a fluorescent probe .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, affecting its overall efficacy and function . The compound’s ability to intercalate into lipid bilayers also plays a significant role in its distribution within cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, often targeting specific compartments or organelles . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its intended site of action . Understanding these localization mechanisms is essential for harnessing the full potential of this compound in biochemical research .

Méthodes De Préparation

The synthesis of imidazo[1,5-a]pyridine can be achieved through several methodologies:

Cyclocondensation Reactions: This method involves the condensation of 2-aminomethylpyridines with aldehydes or ketones under acidic or basic conditions.

Cycloaddition Reactions: These reactions typically involve the addition of nitriles to 2-aminopyridines, followed by cyclization.

Oxidative Cyclization: This method employs oxidizing agents to facilitate the cyclization of 2-aminopyridines with aldehydes or ketones.

Transannulation Reactions: These reactions involve the transformation of existing heterocycles into this compound through ring expansion or contraction.

Industrial production methods often utilize one-pot synthesis techniques, which offer the advantages of mild reaction conditions, high atom utilization, and the use of readily available starting materials .

Analyse Des Réactions Chimiques

Imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, nitriles, oxidizing agents, and reducing agents . The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Imidazo[1,5-a]pyridine can be compared with other similar heterocyclic compounds, such as:

Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms, which affects its chemical reactivity and biological activity.

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications, making it a valuable compound in various fields of research and industry .

Propriétés

IUPAC Name |

imidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMANUKZDKDKBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297970 | |

| Record name | Imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-47-5 | |

| Record name | Imidazo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

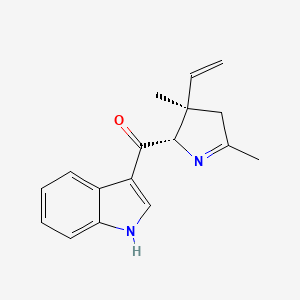

Q1: What are the common synthetic routes to access Imidazo[1,5-a]pyridines?

A1: Numerous methods exist to synthesize Imidazo[1,5-a]pyridines, with recent advances focusing on efficiency and versatility. Some prominent approaches include:

- Cyclocondensation: This classic approach utilizes 2-aminopyridines and α-haloketones as starting materials. []

- Multicomponent Reactions: The Ugi-azide four-component reaction (Ugi-4CR) provides a powerful tool for accessing diverse Imidazo[1,5-a]pyridine analogues. [, ]

- Oxidative Cyclization: Metal-catalyzed and metal-free oxidative coupling reactions enable the direct construction of the this compound core from readily available precursors. [, , , , , ]

- Direct Nitrogen Interception: This novel methodology allows for the incorporation of nitrogen directly from chitin/chitosan, providing access to unique this compound derivatives. []

Q2: Can you describe the basic structure and spectroscopic characteristics of this compound?

A2: this compound comprises a fused pyridine and imidazole ring system. Key spectroscopic features include:

- NMR Spectroscopy: Distinct proton and carbon signals for the aromatic rings are observed, enabling structural elucidation. [, , , ]

- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight confirm the identity of synthesized Imidazo[1,5-a]pyridines. [, , ]

- IR Spectroscopy: Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are present. [, , ]

Q3: How does the substitution pattern on the this compound core affect its fluorescence properties?

A: Substitution patterns significantly impact the fluorescence properties of Imidazo[1,5-a]pyridines. For instance, alkynylated Imidazo[1,5-a]pyridines exhibit fluorescence maxima ranging from 458-560 nm with quantum yields between 0.08 and 0.26 in chloroform. [] Introducing electron-donating or -withdrawing substituents on the arylalkynyl group results in a linear correlation with fluorescence wavelengths. [, , ]

Q4: What catalytic applications have been explored for Imidazo[1,5-a]pyridines?

A4: Imidazo[1,5-a]pyridines have shown promise as ligands in various catalytic reactions:

- Hydroamination: Titanium complexes supported by this compound-containing pyrrolyl ligands effectively catalyze the hydroamination of alkynes. []

- Polymerization: Similar titanium complexes display activity in the ring-opening polymerization of ε-caprolactone. []

- C-H Activation: this compound ligands, particularly those bearing a sulfonate group, enable efficient palladium-catalyzed C-H bond activation for norbornene polymerization. []

Q5: How has computational chemistry been employed in understanding this compound chemistry?

A5: Computational studies have proven valuable in elucidating various aspects of this compound chemistry, including:

- Structure-Property Relationships: Time-dependent density functional theory (TDDFT) calculations help rationalize the photophysical properties and electronic structures of this compound derivatives, providing insights into the effects of substituents and modifications. [, ]

- Mechanistic Investigations: Computational methods offer valuable tools for probing reaction mechanisms, such as the role of radical intermediates in oxidative amination reactions leading to Imidazo[1,5-a]pyridines. []

- Molecular Docking: Docking studies enable the exploration of potential binding modes of this compound-based inhibitors with target proteins, providing insights into their structure-activity relationships. []

Q6: What are the key biological activities associated with Imidazo[1,5-a]pyridines?

A6: Imidazo[1,5-a]pyridines exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry:

- Cysteine Protease Inhibition: this compound derivatives have shown promising inhibitory activity against cysteine proteases, particularly papain. These compounds exhibit Ki values in the micromolar range, suggesting their potential as therapeutic agents for diseases associated with cysteine protease dysregulation. [, ]

- Antitumor Activity: Titanium complexes incorporating this compound ligands demonstrate cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. []

- Antibacterial Activity: Imidazo[1,5-a]pyridines display inhibitory activity against both Gram-positive and Gram-negative bacteria, making them promising leads for the development of new antibacterial agents. []

Q7: How does the structure of this compound derivatives influence their biological activity?

A7: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the biological activity of Imidazo[1,5-a]pyridines:

- Substituent Effects: The nature and position of substituents on the this compound core significantly affect potency, selectivity, and the type of biological activity exhibited. [, ] For example, electron-donating groups on the arylalkynyl side chain generally enhance fluorescence quantum yields. []

- Metal Coordination: The coordination of metal ions to this compound ligands can dramatically alter their biological properties. For instance, copper(II) complexes of Imidazo[1,5-a]pyridines have been explored as optical imaging probes for l-cysteine in cancer cells. []

- Conjugation with Pharmacophores: Conjugating Imidazo[1,5-a]pyridines with other pharmacophores, such as pyrrolidine dithiocarbamate (PDTC), can enhance their antitumor activity. []

Q8: What applications of Imidazo[1,5-a]pyridines have been explored in materials science?

A8: Imidazo[1,5-a]pyridines are gaining increasing attention in materials science due to their unique properties:

- Luminescent Materials: this compound derivatives, particularly those with extended conjugation or metal coordination, exhibit promising luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensing. [, , , ]

- Coordination Polymers: The ability of Imidazo[1,5-a]pyridines to act as bridging ligands allows for the construction of coordination polymers with diverse structures and potential applications in gas storage, catalysis, and sensing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1214633.png)